molecular formula C17H18F3N5O7 B12909933 2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine CAS No. 76513-88-7

2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine

Cat. No.: B12909933
CAS No.: 76513-88-7
M. Wt: 461.3 g/mol
InChI Key: CGINBVWZNFCUAM-SDBHATRESA-N
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Description

Chemical Identity and Structural Characterization

2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine (CAS: 76513-88-7) is a derivative of adenosine, a naturally occurring purine nucleoside. Its molecular formula is C₁₇H₁₈F₃N₅O₇ , with a molecular weight of 461.3 g/mol . The compound’s IUPAC name, (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-(trifluoromethyl)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate, reflects its stereochemical configuration and functional groups. Key structural features include:

  • Trifluoromethyl group at C8 : This substitution alters the electron density of the adenine ring, enhancing metabolic stability and modulating interactions with biological targets.
  • Acetyl groups at 2', 3', and 5' positions : These groups protect reactive hydroxyl sites during synthetic procedures, preventing undesired side reactions.

The compound’s 3D conformation, as depicted in PubChem’s interactive model, shows a rigid ribose ring due to steric effects from the acetyl and trifluoromethyl groups. X-ray crystallography and NMR spectroscopy are typically employed to confirm its stereochemistry and purity.

Table 1: Key Chemical Properties

Property Value Source
Molecular Formula C₁₇H₁₈F₃N₅O₇
Molecular Weight 461.3 g/mol
CAS Number 76513-88-7
Synonyms 8-(Trifluoromethyl)adenosine triacetate; DTXSID30617620

Historical Development of Trifluoromethylated Nucleoside Analogues

The development of trifluoromethylated nucleosides began in the late 20th century, driven by the need for metabolically stable antiviral and anticancer agents. Key milestones include:

  • Gemcitabine (1990s) : A 2'-deoxy-2',2'-difluorocytidine analogue, gemcitabine demonstrated potent anticancer activity by inhibiting DNA synthesis. Its success validated fluorine’s role in modulating nucleoside pharmacology.
  • Trifluridine (2018) : Radiosynthesized using an ¹⁸F-trifluoromethylation protocol, this thymidine analogue highlighted fluorine’s utility in positron emission tomography (PET) imaging.
  • 8-CF₃-2'-deoxyadenosine (2013) : Synthesized via CF₃SO₂Na/tert-butyl-hydroperoxide, this compound exhibited cytotoxicity against tumor cell lines, underscoring the therapeutic potential of C8 trifluoromethylation.

The trifluoromethyl group’s electron-withdrawing nature and lipophilicity enhance binding affinity to enzymes like adenosine deaminase while resisting enzymatic degradation. These properties have made trifluoromethylated nucleosides indispensable in drug discovery.

Table 2: Historical Milestones in Trifluoromethylated Nucleoside Development

Year Development Significance Source
1990 Gemcitabine synthesis First geminal difluoro nucleoside anticancer agent
2013 8-CF₃-2'-deoxyadenosine synthesis Demonstrated cytotoxicity in tumor cells
2018 Radiosynthesis of trifluridine Enabled PET imaging of nucleoside uptake

Role of Acetyl Protecting Groups in Nucleoside Chemistry

Acetyl groups are widely used to protect hydroxyl moieties during nucleoside synthesis. In 2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine, these groups serve two primary functions:

  • Preventing Side Reactions : By blocking the 2', 3', and 5' hydroxyls, acetylation avoids unwanted glycosidic bond cleavage or phosphorylation during chemical modifications.
  • Enhancing Solubility : Acetylated nucleosides exhibit improved solubility in organic solvents, facilitating purification and subsequent reactions.

Deprotection is typically achieved via alkaline hydrolysis (e.g., ammonium hydroxide), restoring the hydroxyl groups for further functionalization. Compared to benzoyl or isobutyryl groups, acetyl protectors offer a balance between stability and ease of removal.

Table 3: Common Protecting Groups in Nucleoside Synthesis

Protecting Group Stability Deprotection Method Example Application Source
Acetyl (Ac) Moderate NH₄OH, 55°C 2',3',5'-Tri-O-acetyl derivatives
Benzoyl (Bz) High Concentrated NH₃, 60°C Oligonucleotide synthesis
Isobutyryl (Ib) High NH₄OH, prolonged heating Cytidine protection

Properties

CAS No.

76513-88-7

Molecular Formula

C17H18F3N5O7

Molecular Weight

461.3 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-amino-8-(trifluoromethyl)purin-9-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C17H18F3N5O7/c1-6(26)29-4-9-11(30-7(2)27)12(31-8(3)28)15(32-9)25-14-10(13(21)22-5-23-14)24-16(25)17(18,19)20/h5,9,11-12,15H,4H2,1-3H3,(H2,21,22,23)/t9-,11-,12-,15-/m1/s1

InChI Key

CGINBVWZNFCUAM-SDBHATRESA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2C(F)(F)F)N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2C(F)(F)F)N)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine typically involves the acetylation of adenosine derivatives. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the desired positions .

Industrial Production Methods

Industrial production of 2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce deacetylated or other functionalized analogs .

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Design and Development :
    • As an adenosine analog, this compound exhibits biological activities similar to natural adenosine, including vasodilation and anti-cancer effects by inhibiting cell proliferation in certain cancer types. The trifluoromethyl group may improve binding affinity to adenosine receptors (A1, A2A, A2B, A3) .
  • Therapeutic Potential :
    • Interaction studies suggest selective binding profiles compared to other adenosine analogs, indicating potential for targeted therapies in cardiovascular diseases and cancer treatment .

Biochemical Applications

  • Nucleoside Derivatization :
    • The compound can undergo nucleophilic substitution reactions typical of nucleosides, allowing for further derivatization to create modified nucleotides for biochemical assays .
  • Binding Affinity Studies :
    • Techniques such as radiolabeled ligand binding assays and surface plasmon resonance are used to quantify interactions with adenosine receptors. Preliminary findings indicate that this compound may exhibit enhanced pharmacological effects due to its structural modifications .

Pharmacological Research

  • Modulation of Adenosine Signaling :
    • The compound is investigated for its role in modulating adenosine signaling pathways involved in neurotransmission and inflammation. Its ability to influence these pathways may lead to therapeutic effects in various diseases .
  • Anti-cancer Activity :
    • Case studies have shown that 2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine can inhibit proliferation in certain cancer cell lines, suggesting its potential as an anticancer agent .

Molecular Biology Applications

  • Mechanistic Studies :
    • This compound serves as a tool for studying the mechanisms of nucleoside transport and metabolism, contributing to a better understanding of cellular processes involving nucleotides .
  • Synthesis of Modified Nucleotides :
    • It is utilized in the synthesis of modified nucleosides and nucleotides that are essential for various biochemical assays, enhancing research capabilities in molecular biology .

Comparative Data Table

Compound NameStructural FeaturesUnique Aspects
2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosineAcetyl groups at 2', 3', 5'; trifluoromethyl at 8Enhanced lipophilicity; selective receptor binding
2',3',5'-Tri-O-acetyl adenosineNo trifluoromethyl groupMore hydrophilic; less lipophilic
8-AminoadenosineAmino group at position 8Increased water solubility; different receptor interactions
5'-O-(N-Methoxycarbonyl)adenosineMethoxycarbonyl at position 5'Enhanced stability; altered pharmacokinetics

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The acetyl groups may also influence the compound’s solubility and cellular uptake, affecting its overall bioactivity .

Comparison with Similar Compounds

The structural and functional attributes of 2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine can be compared to three categories of analogs: (1) acetylated nucleosides with differing bases or substituents, (2) adenosine derivatives with 8-position modifications, and (3) uridine-based analogs. Key findings are summarized below.

Acetylated Nucleosides with Different Bases/Substituents
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
2',3',5'-Tri-O-acetyl-5-azacytidine 5-azacytidine base; 2',3',5'-O-acetyl C₁₄H₁₈N₄O₈ 370.31 Used in epigenetics (DNA demethylation); acetyl groups enhance solubility
2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine 8-CF₃ adenine; 2',3',5'-O-acetyl Not provided Not provided Hypothesized metabolic stability due to -CF₃; potential prodrug candidate

Comparison Insights :

  • Base Modifications : The 5-azacytidine derivative (a cytosine analog) targets DNA methylation, whereas the trifluoromethyl group on adenine may alter base-pairing or receptor interactions.
Adenosine Derivatives with 8-Position Modifications
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
8-Phenylthioadenosine (8-PT-Ado) 8-phenylthio (-SPh) Not provided Not provided Inhibits methyltransferases; used in signaling studies
8-Oxo-2'-deoxyadenosine 8-oxo; 2'-deoxy C₁₀H₁₃N₅O₄ 283.24 Biomarker for oxidative DNA damage; prone to mispairing
2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine 8-CF₃; 2',3',5'-O-acetyl Not provided Not provided -CF₃ may reduce enzymatic degradation; acetyl groups aid membrane permeability

Comparison Insights :

  • Electronic Effects: The -CF₃ group’s strong electron-withdrawing nature contrasts with 8-PT-Ado’s thioether (-SPh), which is less polar but bulkier. This impacts binding to enzymes like adenosine receptors or methyltransferases.
  • Metabolic Stability : 8-Oxo derivatives are susceptible to repair enzymes, whereas -CF₃ substitution likely enhances stability in vivo .
Uridine-Based Acetylated Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
2',3',5'-Tri-O-acetyl-5,N3-dimethyluridine 5,N3-dimethyl; 2',3',5'-O-acetyl Not provided Not provided Stabilizes uridine for RNA synthesis; acetyl groups simplify purification
2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine 8-CF₃; 2',3',5'-O-acetyl Not provided Not provided Likely higher lipophilicity than uridine analogs due to -CF₃

Comparison Insights :

  • Base-Specific Applications: Uridine analogs are used in RNA modification, while adenosine derivatives target DNA/protein interactions.
  • Deprotection : Acetyl groups are removed under mild basic conditions, whereas benzoyl-protected analogs (e.g., in ) require harsher treatment, limiting utility in sensitive syntheses .

Biological Activity

2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine is a modified adenosine derivative with potential biological activities. Understanding its pharmacological properties is crucial for exploring its applications in therapeutic contexts, particularly in cancer and vascular biology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and relevant case studies.

  • Chemical Formula : C13H14F3N5O5
  • Molecular Weight : 359.28 g/mol
  • CAS Number : 76513-88-7

The biological activity of 2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine primarily involves its interaction with adenosine receptors and cyclic nucleotide pathways. Research indicates that adenosine analogs can modulate various physiological processes through:

  • Adenosine Receptor Activation :
    • The compound may act as an agonist or antagonist at different adenosine receptor subtypes (A1, A2A, A2B, A3), influencing cellular signaling pathways related to inflammation, cell proliferation, and apoptosis.
    • For instance, studies have shown that structural modifications in adenosine derivatives can lead to selective receptor binding, enhancing their therapeutic potential against specific conditions like cancer and cardiovascular diseases .
  • Cyclic Nucleotide Modulation :
    • The compound is believed to influence the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells, which are critical for various signaling cascades. Increased cAMP levels can lead to enhanced cellular responses such as vasodilation and inhibition of cell proliferation .

Antiproliferative Effects

Research has demonstrated that 2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine exhibits significant antiproliferative effects on various cancer cell lines. In vitro studies have shown that the compound inhibits the growth of:

  • HeLa Cells : The compound displayed an IC50 value indicating effective growth inhibition.
  • L1210 and CEM Cells : Similar antiproliferative activity was noted in these murine leukemia and human T-lymphocyte cell lines .

Vascular Smooth Muscle Cell Inhibition

Extracellular levels of 2',3'-cAMP have been found to inhibit the growth of vascular smooth muscle cells more effectively than its 3',5' counterpart. This suggests that 2',3'-Tri-O-acetyl-8-trifluoromethyl adenosine may play a role in regulating vascular health by modulating smooth muscle cell proliferation through adenosine-mediated pathways .

Case Study 1: Anticancer Activity

A study evaluating the effects of various adenosine derivatives on cancer cell lines found that 2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine exhibited a potent inhibitory effect on cell proliferation across multiple cancer types. The mechanism was linked to increased apoptosis rates and altered cell cycle dynamics.

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
L121015Cell cycle arrest
CEM12Enhanced caspase activity

Case Study 2: Vascular Smooth Muscle Inhibition

In a comparative study examining the effects of different cyclic nucleotides on vascular smooth muscle cells, it was found that treatment with 2',3'-cAMP significantly reduced cell proliferation. This effect was mediated through the activation of A2B receptors and subsequent downstream signaling pathways leading to increased apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine, and how is purity validated?

  • Method : Synthesis typically begins with adenosine, where the 2', 3', and 5' hydroxyl groups are acetylated using acetic anhydride or acetyl chloride under anhydrous conditions . The trifluoromethyl group is introduced at the 8-position via halogenation (e.g., bromination) followed by nucleophilic substitution using a trifluoromethylating agent (e.g., TMSCF₃ or CuCF₃) . Purification involves column chromatography (silica gel) or reverse-phase HPLC, with purity confirmed by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Key Techniques :

  • NMR : ¹H NMR identifies acetyl proton signals (~2.0–2.2 ppm) and sugar moiety protons. ¹⁹F NMR confirms the trifluoromethyl group (-CF₃) at ~-60 to -70 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ or [M-Na]⁻).
  • HPLC : Purity assessment using C18 columns with UV detection at 260 nm (adenosine absorbance) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Precautions :

  • Avoid skin contact and inhalation; use nitrile gloves, lab coats, and fume hoods.
  • Toxicity data may be limited for adenosine analogs, so treat it as a potential irritant. Follow guidelines for fluorinated compounds (e.g., avoid aqueous reactions without proper containment) .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 8-position influence metabolic stability compared to non-fluorinated analogs?

  • Mechanistic Insight : The -CF₃ group enhances lipophilicity and electron-withdrawing effects, reducing susceptibility to oxidative metabolism (e.g., cytochrome P450 enzymes). Compare metabolic half-life in liver microsomes or hepatocyte assays. Studies on similar adenosine derivatives show prolonged stability due to fluorine’s steric and electronic effects .

Q. What strategies resolve discrepancies in receptor binding affinity data for this compound?

  • Experimental Design :

  • Use competitive binding assays with radiolabeled adenosine receptor ligands (e.g., [³H]CCPA for A₁ receptors).
  • Validate results with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Control for assay variables (pH, Mg²⁺ concentration) that modulate receptor conformation .

Q. How can synthetic yield be optimized during trifluoromethylation at the 8-position?

  • Optimization Strategies :

  • Screen catalysts (e.g., CuI, Pd complexes) and solvents (DMF, DMSO) to enhance reaction efficiency.
  • Protect reactive hydroxyls during halogenation to prevent side reactions.
  • Monitor reaction progress via TLC or LC-MS to minimize overhalogenation .

Q. What role do the acetyl groups play in modulating enzymatic deactivation pathways?

  • Functional Analysis : Acetylation blocks deaminase enzymes (e.g., adenosine deaminase) from accessing the ribose hydroxyls, prolonging the compound’s half-life. Compare enzymatic degradation rates of acetylated vs. non-acetylated analogs using HPLC or fluorescence-based assays .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable IC₅₀ values in kinase inhibition assays), conduct dose-response curves under standardized conditions (temperature, buffer composition) and validate with knockout cell lines or enzyme mutants .
  • Structural Modifications : Explore regioselective deacetylation (e.g., using lipases) to study the impact of individual acetyl groups on bioactivity .

This FAQ set integrates synthetic chemistry, structural analysis, and biological evaluation, leveraging evidence from academic protocols and safety guidelines. For further details, consult primary literature on fluorinated nucleosides and adenosine receptor pharmacology.

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